molecular formula C5H8O5S B14324348 Methyl 3-(methanesulfonyl)-2-oxopropanoate CAS No. 106694-07-9

Methyl 3-(methanesulfonyl)-2-oxopropanoate

Cat. No.: B14324348
CAS No.: 106694-07-9
M. Wt: 180.18 g/mol
InChI Key: AEISFKYHNFMKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(methanesulfonyl)-2-oxopropanoate is an organic compound with a complex structure that includes a methanesulfonyl group and an oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(methanesulfonyl)-2-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with a suitable ester precursor under controlled conditions. The reaction typically requires a non-nucleophilic base to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methanesulfonyl)-2-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-(methanesulfonyl)-2-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-(methanesulfonyl)-2-oxopropanoate exerts its effects involves the interaction of its functional groups with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The oxopropanoate moiety may participate in various catalytic processes, influencing the overall reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions makes it a valuable compound in various research and industrial contexts .

Properties

CAS No.

106694-07-9

Molecular Formula

C5H8O5S

Molecular Weight

180.18 g/mol

IUPAC Name

methyl 3-methylsulfonyl-2-oxopropanoate

InChI

InChI=1S/C5H8O5S/c1-10-5(7)4(6)3-11(2,8)9/h3H2,1-2H3

InChI Key

AEISFKYHNFMKSQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.